molecular formula C25H24ClN3O3 B14671570 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine CAS No. 42018-58-6

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine

Cat. No.: B14671570
CAS No.: 42018-58-6
M. Wt: 449.9 g/mol
InChI Key: VPUOMJLDZPYHCP-IMVLJIQESA-N
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Description

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine typically involves multiple steps, including:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the hydroxyimino group: This can be done through an oximation reaction.

    Acetylation: The final step involves the acetylation of the piperazine ring with the phenoxyacetyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler analog with similar biological activities.

    4-(4-Chlorophenyl)-1-(2-phenylethyl)piperazine: Another analog with modifications on the piperazine ring.

Uniqueness

1-(4-Chlorophenyl)-4-((4-((hydroxyimino)phenylmethyl)phenoxy)acetyl)piperazine is unique due to the presence of multiple functional groups that can interact synergistically, potentially leading to enhanced biological activity or selectivity.

Properties

CAS No.

42018-58-6

Molecular Formula

C25H24ClN3O3

Molecular Weight

449.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenoxy]ethanone

InChI

InChI=1S/C25H24ClN3O3/c26-21-8-10-22(11-9-21)28-14-16-29(17-15-28)24(30)18-32-23-12-6-20(7-13-23)25(27-31)19-4-2-1-3-5-19/h1-13,31H,14-18H2/b27-25+

InChI Key

VPUOMJLDZPYHCP-IMVLJIQESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)/C(=N/O)/C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)C(=NO)C4=CC=CC=C4

Origin of Product

United States

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